2-[1-(Cyclopropylmethyl)piperidin-4-yl]acetic acid
Description
2-[1-(Cyclopropylmethyl)piperidin-4-yl]acetic acid is a piperidine derivative featuring a cyclopropylmethyl substituent at the 1-position of the piperidine ring and an acetic acid moiety at the 4-position. Piperidine scaffolds are pivotal in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets. The acetic acid moiety introduces hydrogen-bonding capabilities and acidity (pKa ~4.7), influencing solubility and pharmacokinetics .
Properties
Molecular Formula |
C11H19NO2 |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
2-[1-(cyclopropylmethyl)piperidin-4-yl]acetic acid |
InChI |
InChI=1S/C11H19NO2/c13-11(14)7-9-3-5-12(6-4-9)8-10-1-2-10/h9-10H,1-8H2,(H,13,14) |
InChI Key |
AETJHWCPIJJHQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2CCC(CC2)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[1-(Cyclopropylmethyl)piperidin-4-yl]acetic acid involves several steps. One common method includes the cyclization of appropriate precursors followed by functional group modifications. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired product yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
2-[1-(Cyclopropylmethyl)piperidin-4-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
2-[1-(Cyclopropylmethyl)piperidin-4-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological targets.
Medicine: Piperidine derivatives, including this compound, are explored for their potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of 2-[1-(Cyclopropylmethyl)piperidin-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Structural and Functional Differences
The pharmacological and chemical properties of 2-[1-(Cyclopropylmethyl)piperidin-4-yl]acetic acid are best understood through comparison with analogous piperidine derivatives. Below is a detailed analysis:
| Compound Name | Structural Features | Biological Activity | Unique Aspects | References |
|---|---|---|---|---|
| This compound | Piperidine core, cyclopropylmethyl (1-position), acetic acid (4-position) | Emerging neuroprotective, antimicrobial | Combines cyclopropane's rigidity with carboxylic acid's polarity | |
| 1-(Cyclopropylmethyl)piperidine | Cyclopropylmethyl (1-position), no carboxylic acid | Analgesic | Lacks acidic group; relies on amine for interactions | |
| 3-[1-(Cyclopropylmethyl)piperidin-4-yl]propanoic acid | Propanoic acid (vs. acetic acid) at 4-position | Similar to target compound but with altered pharmacokinetics | Longer alkyl chain increases lipophilicity | |
| [1-(4-Fluorobenzyl)piperidin-4-yl]acetic acid | 4-Fluorobenzyl substituent (1-position), acetic acid (4-position) | Neuroprotective, anticancer | Aromatic fluorination enhances receptor affinity | |
| 4-Aminopiperidine | Amino group (4-position), no cyclopropylmethyl or carboxylic acid | Antimicrobial, pain modulation | Basic amine facilitates salt formation; simpler structure | |
| 2-{1-[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic acid | Pyrazolylmethyl substituent (1-position) | Unspecified, likely enzyme modulation | Heterocyclic substituent diversifies binding interactions |
Discussion of Findings
Impact of Cyclopropylmethyl Group :
- The cyclopropylmethyl substituent in the target compound introduces steric hindrance and conformational rigidity, which may enhance receptor selectivity compared to flexible alkyl chains (e.g., 2-methylpropyl in ). This group also improves metabolic stability by resisting oxidative degradation .
Role of Acetic Acid Moiety: The carboxylic acid group increases water solubility (logP ~1.2) and enables ionic interactions with biological targets, distinguishing it from non-acidic analogs like 1-(Cyclopropylmethyl)piperidine. This property is critical for binding to enzymes or receptors requiring polar interactions .
Substituent-Driven Activity :
- Fluorinated benzyl derivatives (e.g., [1-(4-Fluorobenzyl)piperidin-4-yl]acetic acid) exhibit stronger neuroprotective activity due to fluorine's electronegativity and enhanced binding to aryl hydrocarbon receptors . In contrast, the cyclopropylmethyl group in the target compound may favor interactions with hydrophobic binding pockets.
Piperidine Core Modifications: Compounds like 4-Aminopiperidine lack the cyclopropylmethyl and carboxylic acid groups, resulting in simpler structures with basic amine functionalities. These are often used as building blocks rather than bioactive agents .
Biological Activity
2-[1-(Cyclopropylmethyl)piperidin-4-yl]acetic acid, a derivative of piperidine, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which may enhance its interaction with biological targets, leading to various therapeutic applications.
Chemical Structure and Properties
The compound's structure includes a cyclopropylmethyl group attached to a piperidine ring, with an acetic acid moiety. This configuration is believed to contribute to its biological activity through enhanced binding affinity to specific receptors or enzymes.
The mechanism of action of this compound involves interactions with molecular targets such as enzymes or receptors. The cyclopropylmethyl group is thought to enhance binding affinity, while the piperidine ring provides structural stability. The acetic acid moiety can participate in hydrogen bonding, further stabilizing these interactions. This combination of effects contributes to the compound's overall biological activity.
Pharmacological Effects
Research indicates that compounds similar to this compound may exhibit significant pharmacological activities, including:
- Analgesic Properties : Similar compounds have shown potent analgesic effects comparable to established opioids. For example, derivatives within the fentanyl series exhibit high μ-opioid receptor affinity and potent analgesic activity .
- Anti-inflammatory Activity : Some studies suggest that related compounds may possess anti-inflammatory properties, making them candidates for treating conditions like arthritis .
Case Studies
Several studies have explored the biological activity of compounds structurally related to this compound:
- Fentanyl Derivatives : Research on fentanyl-related compounds demonstrated their high μ-receptor selectivity and analgesic potency, with some exhibiting IC50 values in the low nanomolar range . This suggests that similar structural features in this compound could lead to comparable effects.
- Inflammatory Models : In models of adjuvant-induced arthritis in rats, compounds exhibiting similar functionalities showed significant reductions in inflammatory markers and pain scores, reinforcing the potential anti-inflammatory properties of this compound .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Fentanyl | 4-anilidopiperidine derivative | High μ-opioid receptor affinity |
| CGP 28238 | Non-steroidal anti-inflammatory agent | Potent anti-inflammatory effects |
| 4-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-propionic acid | Similar piperidine structure | Potential analgesic properties |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
